molecular formula C8H5F4NO2 B1408042 Methyl 6-fluoro-2-(trifluoromethyl)nicotinate CAS No. 1227575-70-3

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B1408042
CAS No.: 1227575-70-3
M. Wt: 223.12 g/mol
InChI Key: VHAOZUPEYJTEOP-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate (CAS 1227575-70-3) is a fluorinated nicotinate derivative of significant interest in chemical and pharmaceutical research. It serves as a versatile building block and key intermediate in the synthesis of more complex molecules . Compounds based on the pyridine scaffold, particularly those with halogen and trifluoromethyl substitutions, are increasingly vital in therapeutics due to their excellent bioactivity . The presence of both fluoro and trifluoromethyl groups on the pyridine ring can enhance the molecule's stability, lipophilicity, and metabolic resistance, making it a valuable template for developing potential antimicrobial, anti-anxiety, and chemotherapeutic agents . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or personal care products.

Properties

IUPAC Name

methyl 6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAOZUPEYJTEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Methyl 6-fluoro-2-methylnicotinate (CAS 614-18-6)

  • Structure : Replaces the 2-CF₃ group with a methyl (-CH₃) group.
  • Similarity : Structural similarity score of 0.81 .

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate (Apollo Scientific)

  • Structure : Fluorine at the 5-position instead of the 6-position.
  • Impact : Positional isomerism alters electronic distribution and steric interactions, which may affect binding to biological targets like enzymes or receptors .

Methyl 6-chloro-2-(4-fluorophenyl)nicotinate (CAS 745833-06-1)

  • Structure : Chlorine replaces fluorine at the 6-position, with a 4-fluorophenyl group at the 2-position.
  • Impact : The larger Cl atom increases steric hindrance, while the fluorophenyl group enhances π-π stacking interactions in drug-receptor binding .

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to chlorine, as seen in Methyl 6-chloro-2-(4-fluorophenyl)nicotinate .
  • CF₃ vs. Methyl : CF₃ increases resistance to oxidative metabolism, extending the half-life of drug candidates .
  • Amino vs. Ester Groups: Methyl 2-amino-6-(trifluoromethyl)nicotinate’s amino group enables conjugation reactions for probe development .

Biological Activity

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H6F3NO2
  • Molecular Weight : Approximately 221.14 g/mol

The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated groups increase the compound's ability to modulate enzyme activity, particularly in pathways associated with inflammation and cancer.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to reduced inflammation and tumor growth.
  • Receptor Modulation : It may interact with various receptors, altering their signaling pathways and contributing to its anti-inflammatory and anticancer effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Effect
SW480 (Colon)15Moderate Cytotoxicity
SW620 (Metastatic Colon)12Moderate Cytotoxicity
PC3 (Prostate)18Moderate Cytotoxicity

The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Case Studies

  • Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal reported that this compound significantly inhibited the proliferation of SW480 cells in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Case Study on Anti-inflammatory Effects : Another study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 6-chloro-2-(trifluoromethyl)nicotinateChlorine instead of fluorineLower anticancer activity
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinateDifferent positioning of fluorineSimilar anti-inflammatory effects
Methyl nicotinateNo trifluoromethyl groupKnown for vasodilatory properties

These comparisons highlight the enhanced biological activity associated with the trifluoromethyl group in this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare methyl nicotinate derivatives with fluorine and trifluoromethyl substituents?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding nicotinic acid precursor or nucleophilic substitution on pre-functionalized pyridine rings. For example, methyl esters of trifluoromethyl-substituted nicotinic acids are synthesized via coupling reactions or catalytic fluorination. Evidence from similar compounds (e.g., Methyl 4-(trifluoromethyl)nicotinate) suggests the use of Suzuki-Miyaura coupling or directed ortho-metalation for regioselective functionalization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of methyl 6-fluoro-2-(trifluoromethyl)nicotinate?

  • Methodological Answer :

  • 1H NMR : Aromatic proton signals (δ 7.5–8.5 ppm) and splitting patterns identify substituent positions. For example, in related compounds, the trifluoromethyl group deshields adjacent protons, while fluorine substituents split signals due to coupling with 19F^{19}\text{F} nuclei .
  • 19F NMR : Distinct signals for fluorine atoms in different electronic environments (e.g., -CF3_3 at δ -60 to -70 ppm, aromatic F at δ -110 to -120 ppm).
  • IR : Strong carbonyl stretches (C=O, ~1700 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) confirm ester and fluorinated groups .

Q. What safety protocols are critical when handling fluorinated nicotinate derivatives?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. While direct data for this compound is limited, analogous fluorinated pyridines (e.g., 6-(trifluoromethoxy)nicotinic acid) require precautions against respiratory irritation and proper disposal of fluorinated waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyridine ring?

  • Methodological Answer : The -CF3_3 group is strongly electron-withdrawing, polarizing the ring and directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) show reduced electron density at the 4-position, favoring nucleophilic attacks or cross-coupling reactions. Experimental evidence from HIV-1 RT inhibitors (e.g., compound 45 in ) demonstrates enhanced metabolic stability due to -CF3_3's inductive effects.

Q. What challenges arise in achieving regioselective fluorination during synthesis?

  • Methodological Answer : Competing fluorination at multiple sites requires precise control of reaction conditions. Directed ortho-metalation (e.g., using LDA or TMP bases) or transition-metal catalysis (e.g., Pd-mediated C-H activation) can enhance selectivity. For example, in 6-(trifluoromethyl)nicotinic acid derivatives, fluorine introduction at the 2-position is achieved via halogen-exchange reactions under high-temperature conditions .

Q. How can structural modifications of this compound enhance its bioactivity?

  • Methodological Answer : Rational drug design involves:

  • Substituent Tuning : Introducing electron-donating groups (e.g., -NH2_2) at the 4-position to balance electron-withdrawing effects of -CF3_3 and -F.
  • Prodrug Strategies : Ester hydrolysis to release the active nicotinic acid moiety, as seen in antiviral agents .
  • Table 1 : Key physicochemical properties of related derivatives (adapted from ):
CompoundYield (%)Melting Point (°C)1H NMR^{1}\text{H NMR} (δ, ppm)Bioactivity (IC50_{50})
4565153–1552.35 (s, 3H, CH3_3)HIV-1 RT: 0.8 µM
4795142–1436.85 (d, 1H, J = 8.4 Hz)HIV-1 RT: 1.2 µM

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated nicotinates?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., DSC for melting points, HSQC NMR for connectivity). For example, compound 45 in shows a melting point of 153–155°C, but variations may arise from solvent purity or polymorphic forms. Standardized recrystallization protocols (e.g., using 2-propanol) minimize such issues.

Experimental Design Considerations

Q. What analytical workflows are recommended for purity assessment of this compound?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI-MS detection.
  • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., compound 45: Calc. %C 51.91, Found %C 51.96 ).
  • X-ray Crystallography : Resolve structural ambiguities for novel derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-2-(trifluoromethyl)nicotinate
Reactant of Route 2
Methyl 6-fluoro-2-(trifluoromethyl)nicotinate

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